1-(Difluoromethyl)naphthalene-7-acetonitrile
Description
1-(Difluoromethyl)naphthalene-7-acetonitrile is a fluorinated naphthalene derivative characterized by a difluoromethyl (-CF₂H) group at the 1-position and an acetonitrile (-CH₂CN) group at the 7-position. The naphthalene backbone provides aromatic stability, while the difluoromethyl group introduces steric bulk and moderate electron-withdrawing effects.
Fluorinated compounds are prominent in pharmaceutical and agrochemical research due to their ability to modulate bioavailability, metabolic stability, and target binding . The difluoromethyl group, compared to non-fluorinated analogs, may reduce basicity of adjacent amines and enhance resistance to oxidative metabolism . While direct references to this specific compound are absent in the provided evidence, analogous fluorinated naphthalenes (e.g., 1-trifluoromethyl derivatives) are utilized in drug discovery for their pharmacokinetic advantages .
Structure
3D Structure
Properties
Molecular Formula |
C13H9F2N |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[8-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-3-1-2-10-5-4-9(6-7-16)8-12(10)11/h1-5,8,13H,6H2 |
InChI Key |
XEEXUAAHNJMPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Difluoromethylation via Electrophilic Substitution
The introduction of the difluoromethyl (-CF₂H) group to the naphthalene framework is typically achieved through electrophilic substitution reactions. A patent by outlines a method involving the treatment of 7-methoxynaphthalene-1-acetonitrile with difluoromethylating agents such as ClCF₂H or BrCF₂H in the presence of Lewis acids like AlCl₃. The reaction proceeds via the generation of a carbocation intermediate at the 1-position of the naphthalene ring, followed by nucleophilic attack by the difluoromethyl group.
Key parameters influencing yield include:
-
Temperature : Optimal yields (68–72%) are observed at −20°C to 0°C to minimize side reactions.
-
Solvent System : Dichloromethane (DCM) or chloroform enhances electrophile stability compared to polar aprotic solvents.
-
Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 equivalents) is critical for efficient carbocation formation.
Palladium-Catalyzed Cross-Coupling
Transition-metal-catalyzed methods offer regioselective advantages. A study by demonstrates the use of Pd(PPh₃)₄ to mediate the coupling of 7-bromonaphthalene-1-acetonitrile with difluoromethylzinc reagents (CF₂HZnBr). This method achieves 78–82% yield under mild conditions (60°C, 12 h) in tetrahydrofuran (THF). The mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the zinc reagent, and reductive elimination to form the C–CF₂H bond.
Functional Group Transformation: Nitrile Introduction
Cyanation of Halogenated Intermediates
The acetonitrile group at the 7-position is introduced via cyanation of pre-functionalized naphthalene derivatives. A two-step protocol from involves:
Sandmeyer Reaction for Direct Cyanation
An alternative approach employs the Sandmeyer reaction, where a diazonium salt derived from 7-amino-1-(difluoromethyl)naphthalene is treated with CuCN/KCN. This method, however, suffers from lower yields (48–52%) due to competing hydrolysis side reactions.
One-Pot Multistep Synthesis
Tandem Difluoromethylation-Cyanation
Recent advancements in describe a one-pot procedure combining difluoromethylation and cyanation. Starting from 7-methoxynaphthalene-1-carbonitrile, sequential treatment with ClCF₂H/AlCl₃ and subsequent methoxy group replacement via CuCN yields the target compound in 70% overall yield. This method reduces purification steps and improves atom economy.
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates reaction kinetics. A protocol from achieves full conversion in 30 minutes (vs. 6 h conventionally) for the cyanation step by employing 300 W irradiation at 150°C. The shortened reaction time minimizes thermal decomposition, enhancing yield to 76%.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic CF₂H | ClCF₂H, AlCl₃ | −20°C, DCM | 68–72 | 95–97 |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, CF₂HZnBr | 60°C, THF, 12 h | 78–82 | 98 |
| Sandmeyer Cyanation | CuCN, KCN | 0°C → rt, H₂O/DMF | 48–52 | 90 |
| Microwave Cyanation | CuCN, MW 300 W | 150°C, 30 min | 76 | 99 |
Notes :
-
Palladium-catalyzed methods offer superior regioselectivity but require expensive catalysts.
-
Microwave-assisted synthesis balances speed and yield but demands specialized equipment.
Challenges and Optimization Strategies
Byproduct Formation in Difluoromethylation
The primary byproduct, 1,7-bis(difluoromethyl)naphthalene-7-acetonitrile, forms via over-alkylation. Strategies to suppress this include:
Purification Techniques
Chromatographic challenges arise due to the compound’s high lipophilicity. Preparative HPLC with a C18 column and acetonitrile/water (75:25) mobile phase achieves >99% purity. Crystallization from ethanol/water (9:1) provides an alternative with 97% recovery.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)naphthalene-7-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
1-(Difluoromethyl)naphthalene-7-acetonitrile has been investigated for its potential biological activities, particularly as a lead compound in drug development. Its structural similarity to other biologically active compounds suggests that it may exhibit significant pharmacological properties.
Case Study: Antitumor Activity
Research has indicated that compounds with similar structures can demonstrate antitumor activity. For instance, studies involving naphthalene derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be evaluated for similar effects.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances the reactivity of the molecule, making it suitable for further transformations in synthetic pathways.
Applications in Synthesis:
- Fluorinated Compounds: The difluoromethyl moiety can be utilized to synthesize fluorinated analogs of existing pharmaceuticals.
- Functionalization Reactions: The compound can undergo various functionalization reactions, expanding its utility in creating complex organic molecules.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-(Trifluoromethyl)naphthalene-7-acetonitrile | Similar naphthalene framework with trifluoromethyl group | Trifluoromethyl group may enhance reactivity further |
| 2-(Difluoromethyl)naphthalene-7-acetonitrile | Difluoromethyl group at a different position | Positioning affects electronic properties |
| 1-(Difluoromethyl)naphthalene-4-acetonitrile | Difluoromethyl group at the 4-position | Different electronic distribution due to position |
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-7-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their properties are summarized below:
Key Observations
Electronic Effects :
- The difluoromethyl group (-CF₂H) in the target compound offers weaker electron-withdrawing effects compared to -CF₃ (in ) but stronger than -CH₃. This balance may optimize binding interactions in drug-receptor complexes while avoiding excessive deactivation of the aromatic ring .
- Acetonitrile (-CH₂CN) provides moderate polarity and hydrogen-bond acceptor capacity, contrasting with the reactive acyl chloride (-COCl) in or the inert methyl group in methylnaphthalenes .
- Solubility and Bioavailability: The acetonitrile group likely enhances aqueous solubility compared to non-polar analogs like 1-nitronaphthalene . However, methoxy-substituted derivatives () may exhibit superior solubility due to the -OCH₃ group’s electron-donating and hydrophilic nature.
Reactivity and Applications :
- Unlike 1-bromomethyl-7-fluoro-naphthalene (), the target compound lacks a leaving group, making it less suited for nucleophilic substitutions but more stable for direct biological evaluation.
- The trifluoromethyl analog () is more reactive in acylations, whereas the difluoromethyl-acetonitrile combination may favor applications requiring metabolic stability, such as kinase inhibitors or agrochemicals .
Research Findings and Limitations
- Toxicological Considerations : Naphthalene derivatives like 1-methylnaphthalene exhibit hepatic and respiratory toxicity , but fluorination and acetonitrile substitution may mitigate these effects by altering metabolic pathways.
- Gaps in Evidence : The absence of direct studies on 1-(Difluoromethyl)naphthalene-7-acetonitrile necessitates extrapolation from structural analogs. Further experimental data on its pharmacokinetics and toxicity are critical.
Biological Activity
1-(Difluoromethyl)naphthalene-7-acetonitrile is an organic compound characterized by a difluoromethyl group attached to the naphthalene ring at the 7-position, along with an acetonitrile functional group. Its molecular formula is , with a molecular weight of approximately 217.21 g/mol. This compound exhibits unique structural features that contribute to its potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group enhances its electrophilicity, which can affect enzyme catalysis and receptor binding. Such interactions are crucial for understanding its pharmacological potential.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound may exhibit significant anticancer properties. For instance, naphthalene derivatives are known for their ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which can lead to cell death. A study demonstrated that naphthoquinone derivatives showed selective cytotoxicity against squamous cell carcinoma (SCC) cells, suggesting a potential avenue for further exploration in cancer therapy .
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the biological activity of this compound. For example, in vitro studies using MTT assays revealed dose-dependent cytotoxic effects on SCC-9 cells, a model for oral squamous cell carcinoma. The IC50 values from these assays provide insights into the compound's efficacy compared to established chemotherapeutics like carboplatin and doxorubicin .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Carboplatin | 5.0 | <2 |
| Doxorubicin | 0.5 | <2 |
Interaction Studies
Interaction studies involving this compound are vital for elucidating its biological effects. These studies typically focus on:
- Enzyme Inhibition : Investigating how the compound inhibits specific enzymes involved in cancer metabolism.
- Receptor Binding : Analyzing the binding affinity of the compound to various receptors implicated in tumor growth.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including difluoromethylation strategies that utilize difluoromethylating agents in conjunction with naphthalene derivatives . Understanding the synthesis pathways is crucial for developing analogs with enhanced biological activity.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological properties:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-(Trifluoromethyl)naphthalene-7-acetonitrile | Similar naphthalene framework with trifluoromethyl group | Trifluoromethyl may enhance reactivity further |
| 2-(Difluoromethyl)naphthalene-7-acetonitrile | Difluoromethyl group at a different position | Positioning affects electronic properties |
| 1-(Difluoromethyl)naphthalene-4-acetonitrile | Difluoromethyl group at the 4-position | Different electronic distribution due to position |
These comparisons highlight the significance of substituent positioning on biological activity and reactivity profiles.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of investigation include:
- In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Combination Therapies : Assessing synergistic effects when combined with other chemotherapeutic agents.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
Q & A
What are the unresolved questions in the mechanistic toxicology of this compound?
- Limited data exist on chronic low-dose exposure effects (e.g., endocrine disruption). Prioritize longitudinal studies using transgenic reporter mice to track tissue-specific damage.
- Investigate epigenetic modifications (e.g., DNA methylation) in in vitro models exposed to sub-cytotoxic concentrations .
Q. How can high-throughput screening (HTS) accelerate the discovery of derivatives with enhanced selectivity?
- Develop fluorescence-based assays for real-time monitoring of target engagement. For example, label the acetonitrile group with BODIPY fluorophores and track cellular uptake via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
